
Sodium acetyl sulphate
描述
Sodium acetyl sulphate (SAS) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a chemical formula of C2H3NaO4S. SAS is commonly used as a reagent in various chemical reactions and has numerous applications in the field of biochemistry and molecular biology.
作用机制
Sodium acetyl sulphate acts as a strong anionic surfactant and can disrupt the structure of biological membranes. It can also alter the surface charge of proteins and other macromolecules, leading to changes in their conformation and function.
生化和生理效应
Sodium acetyl sulphate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and can also affect the function of ion channels and receptors. Sodium acetyl sulphate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using Sodium acetyl sulphate in lab experiments is its high solubility in water, which makes it easy to prepare solutions and buffers. Sodium acetyl sulphate is also relatively inexpensive and readily available. However, Sodium acetyl sulphate can be toxic and should be handled with care. It can also interfere with certain assays and experiments, and its effects on biological systems can be difficult to predict.
未来方向
There are numerous future directions for research on Sodium acetyl sulphate. One area of interest is the development of new methods for the synthesis of Sodium acetyl sulphate and related compounds. Another area of research is the investigation of the mechanisms by which Sodium acetyl sulphate affects biological systems, particularly its effects on membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of Sodium acetyl sulphate, particularly in the treatment of microbial infections and neurological disorders.
科学研究应用
Sodium acetyl sulphate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a reagent for the determination of proteins and nucleic acids. Sodium acetyl sulphate is also used in the synthesis of various organic compounds and in the preparation of buffers and solutions.
属性
CAS 编号 |
19201-24-2 |
|---|---|
产品名称 |
Sodium acetyl sulphate |
分子式 |
C2H3NaO5S |
分子量 |
162.1 g/mol |
IUPAC 名称 |
sodium;acetyl sulfate |
InChI |
InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
InChI 键 |
VCLVUNFJTOOMIR-UHFFFAOYSA-M |
手性 SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
19201-24-2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


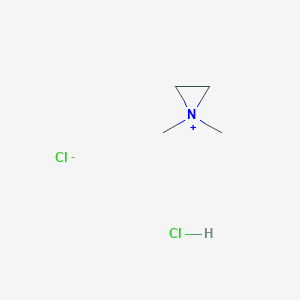
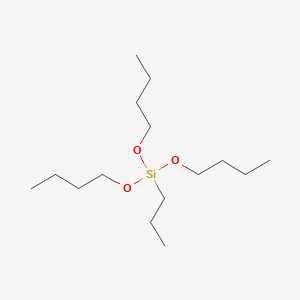
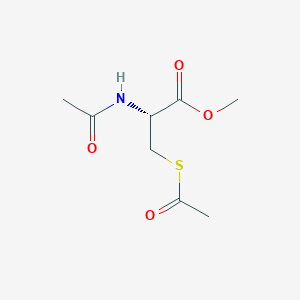
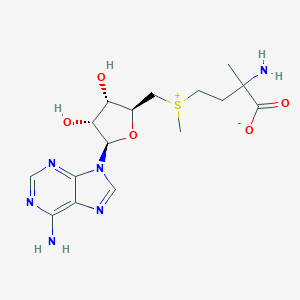
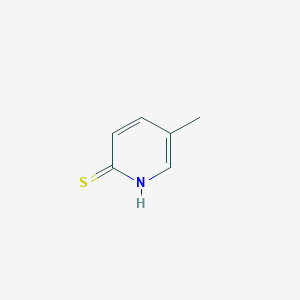
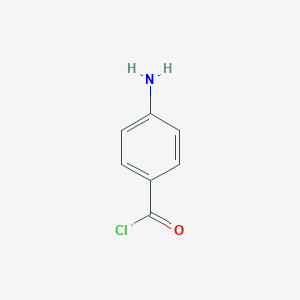
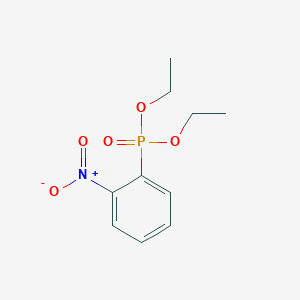
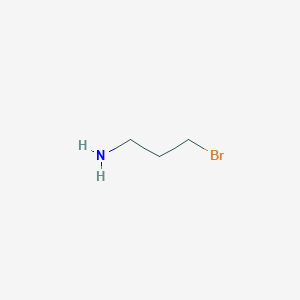

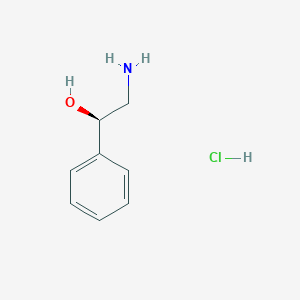
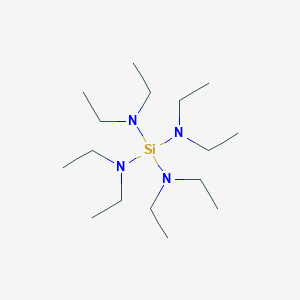
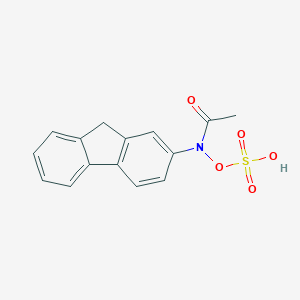
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)
